molecular formula C7H6F2N2S B065422 (2,4-Difluorophenyl)thiourea CAS No. 175277-76-6

(2,4-Difluorophenyl)thiourea

Cat. No. B065422
M. Wt: 188.2 g/mol
InChI Key: DZZSKQFBAGZNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea derivatives, including (2,4-Difluorophenyl)thiourea-like compounds, involves specific reactions where precursor molecules are combined under controlled conditions. For instance, one approach for synthesizing related thiourea compounds involves reacting isothiocyanates with amines in dry solvents to yield products with high purity and good yields, highlighting the versatility and efficiency of thiourea synthesis methods (Qiao et al., 2017).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray diffraction techniques, providing insight into the arrangement of atoms and the geometry of the molecules. These structures often feature planar configurations of the carbonyl and thiourea groups, which are crucial for the compound's reactivity and properties (Saeed et al., 2010).

Chemical Reactions and Properties

Thiourea compounds participate in various chemical reactions, including cycloaddition with donor-acceptor cyclopropanes, leading to the formation of diverse products. These reactions are catalyzed by substances like Yb(OTf)3 and involve sequential processes such as [3+2] cycloaddition, deamination, and decarboxylation, showcasing the reactivity of thiourea derivatives in synthetic chemistry (Xie et al., 2019).

Physical Properties Analysis

The physical properties of thiourea derivatives, including (2,4-Difluorophenyl)thiourea-like compounds, are influenced by their molecular structure. These properties can be assessed through techniques such as differential scanning calorimetry and thermogravimetric analysis, providing valuable information on the thermal stability and phase behavior of the compounds (Facchetti et al., 2004).

Chemical Properties Analysis

The chemical properties of (2,4-Difluorophenyl)thiourea and related compounds can be explored through various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. These techniques help elucidate functional groups, bonding patterns, and reactivity centers within the molecules, contributing to a deeper understanding of their chemical behavior and potential applications (Atis et al., 2012).

Scientific Research Applications

Thiourea derivatives are important in various scientific fields. For instance, they are used in the synthesis of thiophene derivatives . Thiophenes are aromatic heterocyclic derivatives that have shown significant pharmacological activities . They also find large application in material science and coordination chemistry, and as intermediates in organic synthesis .

The method of application or experimental procedure involves the heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Safety And Hazards

(2,4-Difluorophenyl)thiourea is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid the formation of dust and aerosols, and to use only in a well-ventilated area or outdoors . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

(2,4-difluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZSKQFBAGZNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370162
Record name (2,4-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2,4-Difluorophenyl)thiourea

CAS RN

175277-76-6
Record name N-(2,4-Difluorophenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-Difluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.